molecular formula C7H8N2O3 B13102412 Ethyl4-hydroxypyridazine-3-carboxylate

Ethyl4-hydroxypyridazine-3-carboxylate

Cat. No.: B13102412
M. Wt: 168.15 g/mol
InChI Key: KGUIITKLEJNKRJ-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxypyridazine-3-carboxylate is a heterocyclic compound containing a pyridazine ring substituted with an ethyl ester group at the 3-position and a hydroxyl group at the 4-position. Pyridazine derivatives are known for their diverse biological activities and are used in various pharmaceutical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxypyridazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate, followed by oxidation to introduce the hydroxyl group at the 4-position. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization and oxidation processes.

Industrial Production Methods: Industrial production of ethyl 4-hydroxypyridazine-3-carboxylate may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-hydroxypyridazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of 4-oxopyridazine-3-carboxylate derivatives.

    Reduction: Formation of 4-hydroxypyridazine derivatives with reduced ester groups.

    Substitution: Formation of various substituted pyridazine derivatives.

Scientific Research Applications

Ethyl 4-hydroxypyridazine-3-carboxylate has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxypyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play crucial roles in binding to biological targets, influencing enzyme activity, and modulating cellular pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

    Pyridazine: The parent compound with similar structural features but lacking the ester and hydroxyl groups.

    Pyridazinone: A derivative with a carbonyl group at the 3-position instead of the ester group.

    Thiazoles: Another class of heterocyclic compounds with diverse biological activities.

Uniqueness: Ethyl 4-hydroxypyridazine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the hydroxyl and ester groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

ethyl 4-oxo-1H-pyridazine-3-carboxylate

InChI

InChI=1S/C7H8N2O3/c1-2-12-7(11)6-5(10)3-4-8-9-6/h3-4H,2H2,1H3,(H,8,10)

InChI Key

KGUIITKLEJNKRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC=CC1=O

Origin of Product

United States

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